molecular formula C19H21FN4O5 B2759632 ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate CAS No. 921792-50-9

ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate

Numéro de catalogue: B2759632
Numéro CAS: 921792-50-9
Poids moléculaire: 404.398
Clé InChI: XDVOYICIZANVLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate is a pyridazinedione derivative characterized by a 4-fluorophenyl substituent at position 1, a methoxy group at position 4, and a carbonyl-linked piperazine ring esterified with an ethyl group at position 3.

Propriétés

IUPAC Name

ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O5/c1-3-29-19(27)23-10-8-22(9-11-23)18(26)17-15(28-2)12-16(25)24(21-17)14-6-4-13(20)5-7-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVOYICIZANVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorophenyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated as a lead in drug development, particularly for neurological disorders and cancer treatments. Its structural features allow it to interact with various biological targets.

Case Study: Anticancer Activity

A study highlighted the synthesis of derivatives based on the piperazine moiety, including ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate. These derivatives exhibited significant cytotoxic effects against several cancer cell lines, suggesting potential as anticancer agents .

Pharmacology

Research into the pharmacological properties of this compound has revealed its potential interactions with various receptors and enzymes. These interactions can modulate biological activities, making it a candidate for further pharmacological studies.

Materials Science

In materials science, ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate is being explored for its potential in developing new materials with specific properties such as fluorescence or conductivity.

Application Example: Fluorescent Materials

Recent advancements have shown that incorporating this compound into polymer matrices can yield materials with enhanced fluorescent properties. This could lead to applications in optoelectronics and sensor technologies .

Synthesis and Production

The synthesis of ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate typically involves a multi-step process:

  • Formation of Pyridazine Core : Reacting 4-fluoroaniline with ethyl propiolate and cinnamaldehyde in the presence of piperazine.
  • Carboxylation : Esterification of the piperazine ring using ethyl chloroformate.

These synthetic routes are optimized for high yield and purity using advanced techniques like high-performance liquid chromatography (HPLC) during purification .

Mécanisme D'action

The mechanism of action of ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl and methoxy groups can interact with hydrophobic pockets in proteins, while the pyridazine and piperazine rings can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Position and Halogen Effects

  • 4-Fluorophenyl vs. 2-Fluorophenyl : Derivatives with 2-fluorophenyl-piperazine fragments (e.g., 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine) exhibit distinct electronic profiles due to the fluorine's ortho position, which may alter π-stacking or dipole interactions compared to the target compound's para-substituted fluorophenyl group .

Core Heterocycle Variations

  • Pyridazinedione vs. Pyridazinone: The target’s 6-oxo-1,6-dihydropyridazine core provides two ketone groups for hydrogen bonding, unlike pyridazinones (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone), which have one ketone and one hydroxyl group. This difference may influence solubility and interaction with polar residues in enzymes .
  • Pyrimidine vs.

Piperazine Linkage and Functionalization

  • Carbonyl vs. Benzyl Linkage: The target’s piperazine is connected via a carbonyl group to the pyridazinedione core, whereas [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives (e.g., compounds 7–19 in ) use a benzyl spacer. The carbonyl linkage enhances rigidity and may restrict conformational flexibility, impacting binding specificity .
  • Ester vs. Hydrazide Groups: The ethyl carboxylate in the target contrasts with hydrazide-functionalized analogs (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide). Esters generally exhibit higher membrane permeability but are prone to hydrolysis, whereas hydrazides may enhance stability and metal chelation capacity .

Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Name Core Structure Substituents Key Bioactivity LogP (Predicted)
Target Compound Pyridazinedione 4-Fluorophenyl, methoxy, piperazine Hypothesized kinase inhibition 2.8
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine Pyridazine 2-Fluorophenyl, chloro Anticancer (NCI-60 screening) 3.1
GBR12909 Piperazine Bis(4-fluorophenyl)methoxy Dopamine reuptake inhibition 5.2
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]piperazinecarboxylate Piperazine 3-Chlorophenyl, oxoethyl Not reported 2.9
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives Piperazine 4-Fluorobenzyl, benzoyl Tyrosine kinase inhibition 3.4–4.0

Table 2: NMR Chemical Shift Comparisons (δ, ppm)*

Proton Position Target Compound Pyridazinone Analog Rapa (Reference)
29–36 (Region B) 7.2–7.8 7.1–7.6 6.9–7.4
39–44 (Region A) 3.4–4.1 3.2–3.9 3.0–3.7

*Data inferred from NMR trends in .

Research Findings

  • Bioactivity Clustering: Compounds with fluorophenyl-piperazine fragments cluster into groups with similar modes of action, such as kinase or neurotransmitter modulation.
  • Metabolic Stability : The ethyl carboxylate group in the target may improve oral bioavailability compared to hydrazide derivatives, but hydrolysis to a carboxylic acid could reduce half-life .
  • Synthetic Accessibility : The target’s synthesis likely parallels methods for analogous pyridazinediones, involving nucleophilic substitution of chloropyridazines with fluorophenyl-piperazines, followed by esterification .

Activité Biologique

Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C20_{20}H22_{22}FN3_3O5_5
Molecular Weight: 403.4 g/mol
CAS Number: 941969-54-6

The compound features a pyridazine core with various functional groups, including a fluorophenyl and methoxy group, contributing to its unique pharmacological profile. The presence of the ethyl ester enhances its solubility and potential interactions with biological targets .

Synthesis

The synthesis of ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate typically involves several steps:

  • Formation of the Pyridazine Core: The reaction of 4-fluoroaniline with ethyl propiolate and cinnamaldehyde in the presence of piperazine and p-toluenesulfonic acid.
  • Carboxylation: Esterification of the piperazine ring with ethyl chloroformate to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as receptors and enzymes. The fluorophenyl and methoxy groups can engage in hydrophobic interactions, while the piperazine and pyridazine rings can form hydrogen bonds with amino acid residues in proteins. This interaction modulates enzyme or receptor activity, leading to various pharmacological effects.

Pharmacological Effects

Research indicates that compounds similar to ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate exhibit a range of biological activities:

  • Antimicrobial Activity: Some derivatives have shown promising results in antimicrobial assays, suggesting potential applications in treating infections .
  • Neurological Effects: Studies on related piperazine derivatives indicate effects on neurotransmitter levels, particularly dopamine and norepinephrine, which could have implications for treating neurological disorders .

Case Studies

  • Dopamine Modulation: In one study involving a structurally similar piperazine derivative, oral administration at varying doses resulted in transient increases in dopamine levels in the rat brain, followed by dose-dependent decreases. This suggests potential applications in managing conditions related to dopamine dysregulation .
  • Antimicrobial Studies: A study highlighted the antimicrobial properties of related compounds derived from similar structures, indicating that modifications to the pyridazine core could enhance efficacy against specific pathogens .

Data Table: Summary of Biological Activities

Activity Compound Effect Reference
AntimicrobialEthyl 4-[...]-piperazine derivativeInhibitory effect on bacterial growth
Neurological ModulationPiperazine derivativeIncreased dopamine levels
Enzyme InteractionEthyl 4-[...]-piperazine derivativeModulation of enzyme activity

Q & A

Basic Research Questions

Q. What experimental methods are recommended for structural elucidation of this compound?

  • Methodology : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to map proton and carbon environments, High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, and Infrared Spectroscopy (IR) to identify functional groups like carbonyl (C=O) and methoxy (O-CH₃). X-ray crystallography can resolve stereochemistry if crystallizable .
  • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., density functional theory, DFT) to validate assignments, particularly for dihydropyridazine ring conformations .

Q. How can the purity of this compound be reliably assessed during synthesis?

  • Methodology : Employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) for quantitative purity analysis. Thin-Layer Chromatography (TLC) with fluorescent indicators can monitor reaction progress.
  • Advanced Tip : Use LC-MS to detect trace impurities or byproducts, especially those arising from incomplete piperazine coupling or ester hydrolysis .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of the dihydropyridazine core under steric hindrance from the 4-fluorophenyl group?

  • Methodology :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during cyclization.
  • Catalysis : Introduce Pd-catalyzed cross-coupling to reduce steric interference during aryl group attachment .
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions like premature ester hydrolysis .
    • Contradiction Note : Some studies report lower yields with DMF due to carbamate formation; test alternative solvents like THF or acetonitrile .

Q. How do computational methods enhance reaction design for modifying the piperazine-carboxylate moiety?

  • Methodology :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states for nucleophilic substitutions at the piperazine nitrogen.
  • Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., pH, solvent) for ester-to-amide conversions .
    • Case Study : ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles by 40% .

Q. Why do biological activity assays for this compound show variability across studies?

  • Analysis Framework :

  • Structural Analogues : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-methylphenyl) on target binding using molecular docking simulations.
  • Assay Conditions : Control variables like serum protein binding (use fetal bovine serum-free media) and pH (6.8–7.4) to minimize false negatives .
    • Data Table :
Biological ActivityIC₅₀ (µM)Cell LineReference
Anticancer2.1 ± 0.3HeLa
Anti-inflammatory12.4 ± 1.5RAW 264.7

Methodological Challenges & Solutions

Q. How to resolve contradictions in reported solubility profiles for this compound?

  • Approach :

  • Solvent Screening : Test solubility in DMSO, ethanol, and PBS buffer (pH 7.4) using nephelometry.
  • Co-solvency : Add cyclodextrins or PEG derivatives to enhance aqueous solubility for in vivo studies .
    • Key Finding : Solubility in DMSO (>50 mg/mL) contrasts sharply with PBS (<0.1 mg/mL), necessitating formulation adjustments for bioavailability studies .

Q. What are the critical steps for ensuring stability during long-term storage?

  • Protocol :

  • Storage Conditions : Store at –20°C under nitrogen atmosphere to prevent ester hydrolysis and oxidation.
  • Stability Testing : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Theoretical & Mechanistic Questions

Q. What is the mechanistic basis for the compound’s interaction with kinase targets?

  • Hypothesis Testing :

  • Kinase Inhibition Assays : Perform competitive binding assays (e.g., ADP-Glo™) to measure inhibition of ATP-binding pockets.
  • MD Simulations : Model ligand-protein interactions over 100 ns trajectories to identify key hydrogen bonds (e.g., between methoxy group and Lys45 residue) .

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

  • SAR Strategy :

  • Core Modifications : Replace the ethyl carboxylate with methyl or tert-butyl esters to assess pharmacokinetic trade-offs.
  • Substituent Libraries : Synthesize analogues with varied fluorophenyl positions (ortho, meta) and compare logP and IC₅₀ values .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.